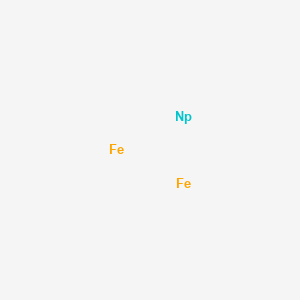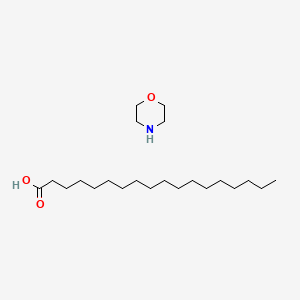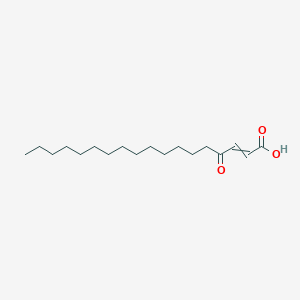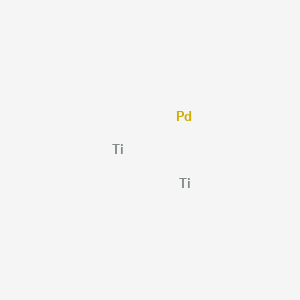
Palladium--titanium (1/2)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Palladium–titanium (1/2) is a compound that combines palladium and titanium in a specific ratio. This compound is known for its unique properties and applications, particularly in the fields of catalysis and materials science. Palladium is a noble metal with excellent catalytic properties, while titanium is known for its strength, corrosion resistance, and biocompatibility. The combination of these two elements results in a compound with enhanced properties that are useful in various scientific and industrial applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Palladium–titanium (1/2) can be synthesized using various methods. One common method involves the electroless plating of palladium on titanium plates. This process includes sensitizing the titanium surface with a tin chloride solution, followed by activation with a palladium chloride solution. The palladium nanoparticles are then deposited on the titanium surface .
Another method involves the use of chemical reduction techniques, where palladium ions are reduced in the presence of titanium substrates. This method often employs reducing agents such as sodium borohydride or hydrazine to facilitate the reduction process .
Industrial Production Methods
In industrial settings, the production of palladium–titanium (1/2) often involves large-scale chemical vapor deposition (CVD) or physical vapor deposition (PVD) techniques. These methods allow for the controlled deposition of palladium on titanium substrates, resulting in uniform and high-quality coatings. The choice of method depends on the specific application and desired properties of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Palladium–titanium (1/2) undergoes various chemical reactions, including:
Oxidation: Palladium can be oxidized to form palladium oxide, while titanium can form titanium dioxide.
Reduction: Palladium can be reduced from its ionic form to its metallic form, often using hydrogen gas or other reducing agents.
Substitution: Palladium can participate in substitution reactions, particularly in organic synthesis, where it acts as a catalyst for cross-coupling reactions
Common Reagents and Conditions
Common reagents used in reactions involving palladium–titanium (1/2) include hydrogen gas, oxygen, and various organic compounds. Reaction conditions often involve elevated temperatures and pressures, depending on the specific reaction being carried out .
Major Products
The major products formed from reactions involving palladium–titanium (1/2) depend on the specific reaction. For example, in oxidation reactions, palladium oxide and titanium dioxide are common products. In catalytic reactions, the products can vary widely, including various organic compounds formed through cross-coupling reactions .
Aplicaciones Científicas De Investigación
Palladium–titanium (1/2) has a wide range of scientific research applications, including:
Chemistry: It is used as a catalyst in various chemical reactions, including hydrogenation, oxidation, and cross-coupling reactions.
Biology: Palladium–titanium (1/2) is used in biological research for its biocompatibility and catalytic properties.
Medicine: The compound’s biocompatibility makes it suitable for use in medical implants and devices.
Industry: In industrial applications, palladium–titanium (1/2) is used in the production of fuel cells, sensors, and other advanced materials.
Mecanismo De Acción
The mechanism of action of palladium–titanium (1/2) involves its ability to facilitate chemical reactions through its catalytic properties. Palladium acts as a catalyst by providing a surface for reactants to adsorb and react, thereby lowering the activation energy required for the reaction. Titanium, on the other hand, provides structural support and enhances the stability of the palladium catalyst. The combination of these two elements results in a compound with enhanced catalytic activity and stability .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to palladium–titanium (1/2) include other palladium-based catalysts, such as palladium–silica, palladium–alumina, and palladium–titania. These compounds also combine palladium with a support material to enhance its catalytic properties .
Uniqueness
Palladium–titanium (1/2) is unique due to the specific properties of titanium, which include high strength, corrosion resistance, and biocompatibility. These properties make palladium–titanium (1/2) particularly suitable for applications in harsh environments and in biomedical devices. Additionally, the combination of palladium and titanium results in a compound with enhanced catalytic activity and stability compared to other palladium-based catalysts .
Propiedades
Número CAS |
12165-83-2 |
|---|---|
Fórmula molecular |
PdTi2 |
Peso molecular |
202.15 g/mol |
Nombre IUPAC |
palladium;titanium |
InChI |
InChI=1S/Pd.2Ti |
Clave InChI |
BBOUKHSDVRLAGY-UHFFFAOYSA-N |
SMILES canónico |
[Ti].[Ti].[Pd] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



oxophosphanium](/img/structure/B14716640.png)
![2,2'-{[4-(6-Chloro-9h-purin-9-yl)phenyl]imino}diethanol](/img/structure/B14716644.png)
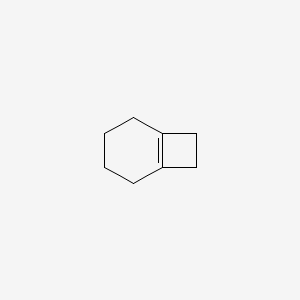
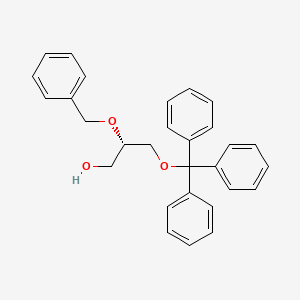
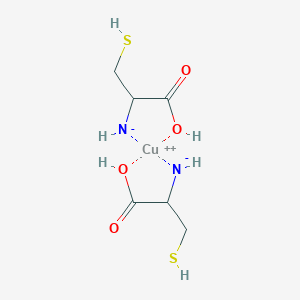
![5-Bromo-6-[2-bromo-1-(propan-2-yloxy)propyl]-1,3-benzodioxole](/img/structure/B14716678.png)
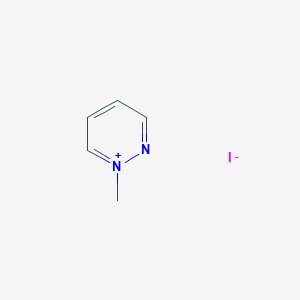
![2-[2-(Furan-2-yl)ethyl]-1h-benzimidazole](/img/structure/B14716695.png)
